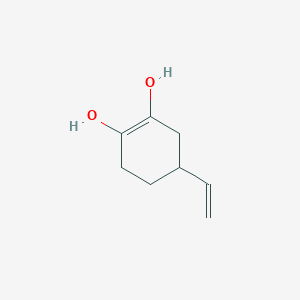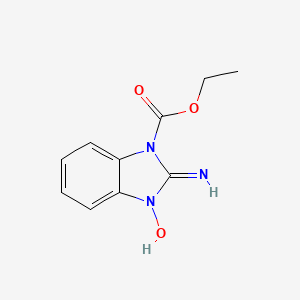
Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate typically involves the reaction of 3-ethyl-2-hydroxybenzimidazole with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Materials: 3-ethyl-2-hydroxybenzimidazole and chloroacetic acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-ethyl-2-imino-1,3-benzodiazol-1-yl acetic acid hydrobromide
- 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
Uniqueness
Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with an ethyl ester group and a hydroxy-imino functionality makes it a versatile compound for various applications.
特性
CAS番号 |
93624-00-1 |
|---|---|
分子式 |
C10H11N3O3 |
分子量 |
221.21 g/mol |
IUPAC名 |
ethyl 3-hydroxy-2-iminobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-2-16-10(14)12-7-5-3-4-6-8(7)13(15)9(12)11/h3-6,11,15H,2H2,1H3 |
InChIキー |
OPDNWKCNVXIOPO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


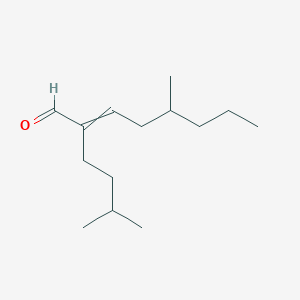
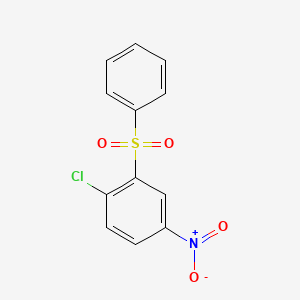
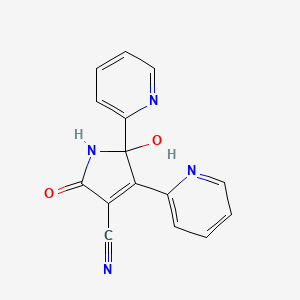

![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)




![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
